An In-depth Technical Guide to 4-Hydroxy-1H-indole-2-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Hydroxy-1H-indole-2-carboxylic acid: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of the fundamental properties of 4-Hydroxy-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and predictive models to offer a robust and scientifically grounded resource.
Molecular Structure and Physicochemical Properties
4-Hydroxy-1H-indole-2-carboxylic acid belongs to the indole family, a class of aromatic heterocyclic organic compounds. Its structure features an indole core substituted with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position. This unique arrangement of functional groups imparts specific chemical reactivity and potential for biological activity.
The molecular formula for 4-Hydroxy-1H-indole-2-carboxylic acid is C₉H₇NO₃, with a molecular weight of 177.16 g/mol .[1][2] Its chemical identifiers are:
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CAS Number: 80129-52-8
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 511.4 ± 30.0 °C | [3] |
| Density | 1.570 ± 0.06 g/cm³ | [3] |
| pKa (carboxylic acid) | 4.56 ± 0.30 | [3] |
Comparative Physicochemical Data of Related Compounds
To provide context for the predicted values, the following table presents experimental data for structurally similar compounds. These analogs offer insights into the expected properties of 4-Hydroxy-1H-indole-2-carboxylic acid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 202-206 |
| Indole-4-carboxylic acid | C₉H₇NO₂ | 161.16 | 209-215 |
| 1-Methyl-1H-indole-2-carboxylic acid | C₁₀H₉NO₂ | 175.18 | 212 (decomposes) |
| 1-Hydroxyindole-2-carboxylic acid | C₉H₇NO₃ | 177.16 | Not available |
| 7-Hydroxy-1H-indole-2-carboxylic acid | C₉H₇NO₃ | 177.16 | Not available |
Proposed Synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid
A plausible synthetic route to 4-Hydroxy-1H-indole-2-carboxylic acid can be devised based on established methodologies for the synthesis of substituted indoles. A common strategy involves the construction of the indole ring system from appropriately substituted aniline precursors.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 4-Hydroxy-1H-indole-2-carboxylic acid would involve the formation of the indole ring from a substituted aniline, a common and versatile approach in indole synthesis.
Proposed Synthetic Protocol
This proposed synthesis utilizes a Fischer indole synthesis approach, a reliable method for constructing the indole nucleus.
Step 1: Synthesis of (2-Amino-3-hydroxyphenyl)hydrazine
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Starting Material: 2-Amino-3-nitrophenol.
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Reaction: Reduction of the nitro group to a primary amine, followed by diazotization and subsequent reduction to the hydrazine.
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Rationale: This multi-step process is a standard method for preparing substituted phenylhydrazines, which are key intermediates in the Fischer indole synthesis.
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Step 2: Condensation with Ethyl Pyruvate
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Reactants: (2-Amino-3-hydroxyphenyl)hydrazine and ethyl pyruvate.
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Conditions: Reaction in a suitable solvent such as ethanol with a catalytic amount of acid.
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Product: The corresponding phenylhydrazone.
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Rationale: The condensation reaction between the hydrazine and the keto group of ethyl pyruvate forms the necessary phenylhydrazone intermediate for the subsequent cyclization.
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Step 3: Fischer Indole Synthesis
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Reactant: The phenylhydrazone from Step 2.
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Conditions: Heating in the presence of a Lewis acid catalyst (e.g., ZnCl₂, polyphosphoric acid).
-
Product: Ethyl 4-hydroxy-1H-indole-2-carboxylate.
Step 4: Hydrolysis of the Ester
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Reactant: Ethyl 4-hydroxy-1H-indole-2-carboxylate.
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Conditions: Saponification with an aqueous base (e.g., NaOH or KOH) followed by acidification.
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Final Product: 4-Hydroxy-1H-indole-2-carboxylic acid.
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Rationale: Basic hydrolysis of the ethyl ester followed by protonation yields the desired carboxylic acid.
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Spectroscopic Characterization (Predicted)
The following sections detail the predicted spectroscopic data for 4-Hydroxy-1H-indole-2-carboxylic acid, based on the analysis of its structure and comparison with related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the indole N-H proton, the hydroxyl proton, and the carboxylic acid proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| COOH | 12.0 - 13.0 | broad singlet | The acidic proton of the carboxylic acid is typically downfield and often broad due to hydrogen bonding and exchange. |
| NH | 11.0 - 12.0 | broad singlet | The indole N-H proton is also downfield and can be broad. |
| OH | 9.0 - 10.0 | broad singlet | The phenolic hydroxyl proton signal can vary with concentration and solvent. |
| H5, H6, H7 | 6.8 - 7.5 | doublet, triplet, doublet | These aromatic protons on the benzene portion of the indole ring will show characteristic splitting patterns based on their coupling with adjacent protons. |
| H3 | ~7.0 | singlet or narrow multiplet | The proton at the 3-position of the indole ring. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| C4 (C-OH) | 150 - 160 | The carbon atom attached to the hydroxyl group will be in the downfield region of the aromatic carbons. |
| C2, C7a | 130 - 140 | Quaternary carbons of the indole ring. |
| C3a, C5, C6, C7 | 100 - 130 | Aromatic carbons of the indole ring. |
| C3 | ~105 | The carbon at the 3-position of the indole ring is typically more shielded than other aromatic carbons. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the O-H, N-H, and C=O functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad band due to strong hydrogen bonding. |
| N-H (Indole) | 3300 - 3500 | Sharp to moderately broad peak. |
| O-H (Phenol) | 3200 - 3600 | Broad peak. |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, sharp absorption. |
| C=C (Aromatic) | 1450 - 1600 | Multiple sharp bands of variable intensity. |
| C-O (Carboxylic Acid/Phenol) | 1210 - 1320 | Strong absorption. |
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): m/z = 177
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Key Fragmentation:
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Loss of H₂O (m/z = 159)
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Loss of COOH (m/z = 132)
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Decarboxylation (loss of CO₂, m/z = 133) leading to a 4-hydroxyindole radical cation. The base peak is often the acylium ion (R-CO⁺) in the mass spectra of carboxylic acid derivatives.[5]
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Potential Applications and Biological Relevance
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[6][7]
Antiviral Activity
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase.[4][8][9] The carboxylic acid and the indole nitrogen are believed to chelate with essential magnesium ions in the active site of the enzyme.[8] The 4-hydroxy substituent on the benzene ring of 4-Hydroxy-1H-indole-2-carboxylic acid could potentially enhance binding affinity or provide a handle for further derivatization to explore structure-activity relationships.
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents.[7] The substitution pattern on the indole ring can significantly influence the antiproliferative activity. The presence of both a hydroxyl and a carboxylic acid group on 4-Hydroxy-1H-indole-2-carboxylic acid offers multiple points for modification to develop novel anticancer drug candidates.
Neurological Disorders
Indole-2-carboxylic acid itself has been reported as a competitive antagonist at the glycine site of the NMDA receptor.[10] This suggests that derivatives, including 4-Hydroxy-1H-indole-2-carboxylic acid, could be investigated for their potential in treating neurological disorders where NMDA receptor modulation is beneficial.
Conclusion
4-Hydroxy-1H-indole-2-carboxylic acid is a fascinating molecule with significant potential as a building block in the synthesis of novel therapeutic agents. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its expected spectroscopic characteristics based on sound chemical principles and data from closely related compounds. The established biological activities of the indole-2-carboxylic acid scaffold in antiviral and anticancer research highlight the importance of further investigation into 4-Hydroxy-1H-indole-2-carboxylic acid and its derivatives.
References
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Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 7-Hydroxy-1H-indole-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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PubChem. (n.d.). 1-Hydroxyindole-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2016). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Retrieved from [Link]
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
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NIH. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from [Link]
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MDPI. (2018). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
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